PtdIns-(1,2-dipalmitoyl) (ammonium salt)

Catalog No.
S1772512
CAS No.
34290-57-8
M.F
C41H82NO13P
M. Wt
828.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PtdIns-(1,2-dipalmitoyl) (ammonium salt)

CAS Number

34290-57-8

Product Name

PtdIns-(1,2-dipalmitoyl) (ammonium salt)

IUPAC Name

azane;[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate

Molecular Formula

C41H82NO13P

Molecular Weight

828.1 g/mol

InChI

InChI=1S/C41H79O13P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)51-31-33(32-52-55(49,50)54-41-39(47)37(45)36(44)38(46)40(41)48)53-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33,36-41,44-48H,3-32H2,1-2H3,(H,49,50);1H3/t33-,36?,37-,38+,39-,40-,41?;/m1./s1

InChI Key

MRDHBHKPDFRCJQ-HUKLJVEISA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.N

Synonyms

DPPI;Phosphatidylinositol C-16

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.N

Cellular Signaling:

PtdIns-(1,2-dipalmitoyl) (ammonium salt), also known as dipalmitoylphosphatidylinositol (DPPI), is a type of phospholipid involved in cellular signaling pathways. It serves as a precursor molecule for various phosphatidylinositol phosphates (PIPs), which act as important second messengers in cells . These PIPs are generated by enzymes like phosphatidylinositol kinases (PIKs) and can be further modified by other enzymes, leading to diverse cellular responses such as:

  • Cell proliferation and differentiation
  • Cell survival and apoptosis
  • Cytoskeletal reorganization
  • Membrane trafficking

Studying Membrane Interactions:

Due to its well-defined structure and ability to form micelles and vesicles, DPPI is valuable for studying membrane-protein interactions. Researchers can use DPPI to mimic natural cellular membranes and investigate how various proteins interact with these membranes . This knowledge is crucial for understanding various cellular processes, including:

  • Protein trafficking
  • Signal transduction
  • Membrane fusion

Drug Discovery Applications:

The role of PIPs in various diseases has led to the exploration of DPPI in drug discovery. By studying how enzymes involved in PIP metabolism function, researchers can develop novel drugs that target these enzymes for therapeutic purposes. This approach holds promise for treating various conditions, including:

  • Cancer
  • Neurodegenerative diseases
  • Cardiovascular diseases

PtdIns-(1,2-dipalmitoyl) (ammonium salt) is a synthetic derivative of phosphatidylinositol, characterized by the presence of two palmitic acid (C16:0) fatty acyl chains at the sn-1 and sn-2 positions of the glycerol backbone. Its molecular formula is C41H82NO13PC_{41}H_{82}NO_{13}P with a molecular weight of approximately 828.1 g/mol. This compound is often utilized in biochemical research due to its structural similarity to natural phospholipids, facilitating studies on lipid membranes and cellular processes .

Typical of phospholipids:

  • Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed, releasing fatty acids and phosphatidylinositol.
  • Phosphorylation: The hydroxyl groups on the inositol ring can be phosphorylated by various kinases, leading to the formation of different phosphoinositides.
  • Transesterification: This reaction involves exchanging the fatty acyl chains with other fatty acids or alcohols, modifying its properties for specific applications.

These reactions are essential for understanding how PtdIns-(1,2-dipalmitoyl) interacts within biological systems and its potential modifications for research applications.

PtdIns-(1,2-dipalmitoyl) (ammonium salt) plays a significant role in cellular signaling pathways. It is known to participate in:

  • Membrane Dynamics: As a component of lipid bilayers, it influences membrane fluidity and permeability.
  • Signal Transduction: It acts as a substrate for various kinases, contributing to the generation of second messengers involved in cellular signaling.
  • Cellular Trafficking: The compound is implicated in vesicle formation and transport processes within cells.

Research indicates that phosphatidylinositol derivatives can modulate cellular responses to external stimuli, impacting processes such as apoptosis and cell proliferation .

The synthesis of PtdIns-(1,2-dipalmitoyl) (ammonium salt) typically involves:

  • Lipid Synthesis: Starting from glycerol and fatty acids, the first step is to form diacylglycerol by esterifying two equivalents of palmitic acid.
  • Phosphorylation: The diacylglycerol is then phosphorylated using phosphoric acid to introduce the phosphate group.
  • Inositol Addition: The phosphorylated diacylglycerol reacts with inositol to form phosphatidylinositol.
  • Ammonium Salt Formation: Finally, ammonium ions are introduced to convert phosphatidylinositol into its ammonium salt form.

These methods can vary based on desired purity and yield, with modifications made to optimize conditions for specific research applications .

PtdIns-(1,2-dipalmitoyl) (ammonium salt) has diverse applications in scientific research:

  • Cell Biology: Used in studies involving membrane dynamics and signaling pathways.
  • Drug Delivery Systems: Its liposomal formulations are explored for targeted drug delivery.
  • Biochemical Assays: Serves as a substrate in enzyme assays to study lipid metabolism.

The compound's ability to mimic natural lipids makes it valuable for investigating biological processes related to cell membranes .

Interaction studies involving PtdIns-(1,2-dipalmitoyl) (ammonium salt) focus on its binding properties with proteins and other biomolecules:

  • Protein-Lipid Interactions: Research shows that various proteins can bind specifically to phosphatidylinositol derivatives, influencing their activity and localization within cells.
  • Membrane Protein Functionality: The presence of this compound in lipid bilayers can alter the functionality of membrane proteins by affecting their environment.

These studies are crucial for understanding how lipid composition influences protein behavior and cellular functions .

Several compounds share structural similarities with PtdIns-(1,2-dipalmitoyl) (ammonium salt), including:

Compound NameStructure CharacteristicsUnique Features
PhosphatidylcholineContains choline instead of inositol; common in cell membranesMajor component of biological membranes
PhosphatidylethanolamineContains ethanolamine; involved in membrane fusionPlays a role in apoptosis and cell signaling
PhosphatidylserineContains serine; important for apoptosis signalingInvolved in cell recognition processes

PtdIns-(1,2-dipalmitoyl) (ammonium salt) is unique due to its specific fatty acyl composition and its role as a precursor for various signaling molecules. Its distinct structural features make it particularly useful for studying lipid-mediated processes compared to other phospholipids .

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

7

Exact Mass

827.55237867 g/mol

Monoisotopic Mass

827.55237867 g/mol

Heavy Atom Count

56

Dates

Modify: 2023-08-15
1.Exton, J.H. Regulation of phosphoinositide phospholipases by hormones, neurotransmitters, and other agonists linked to G proteins. Annual Reviews of Pharmacology and Toxicology 36, 481-509 (1996).

Explore Compound Types